molecular formula C12H15NO2 B12963800 4-((5-Hydroxypentyl)oxy)benzonitrile

4-((5-Hydroxypentyl)oxy)benzonitrile

Cat. No.: B12963800
M. Wt: 205.25 g/mol
InChI Key: NWAPHNOKKMOZFG-UHFFFAOYSA-N
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Description

4-((5-Hydroxypentyl)oxy)benzonitrile is a benzonitrile derivative featuring a para-substituted hydroxypentyloxy chain. The nitrile group at the aromatic ring’s para position and the 5-hydroxypentyl ether linkage define its structural framework.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

4-(5-hydroxypentoxy)benzonitrile

InChI

InChI=1S/C12H15NO2/c13-10-11-4-6-12(7-5-11)15-9-3-1-2-8-14/h4-7,14H,1-3,8-9H2

InChI Key

NWAPHNOKKMOZFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)OCCCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-Hydroxypentyl)oxy)benzonitrile can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzonitrile with 5-bromopentanol in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

4-Hydroxybenzonitrile+5-BromopentanolK2CO3,DMF4-((5-Hydroxypentyl)oxy)benzonitrile\text{4-Hydroxybenzonitrile} + \text{5-Bromopentanol} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{4-((5-Hydroxypentyl)oxy)benzonitrile} 4-Hydroxybenzonitrile+5-BromopentanolK2​CO3​,DMF​4-((5-Hydroxypentyl)oxy)benzonitrile

Industrial Production Methods

Industrial production of 4-((5-Hydroxypentyl)oxy)benzonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-((5-Hydroxypentyl)oxy)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.

    Substitution: Sodium hydride (NaH) in DMF followed by the addition of an alkyl halide.

Major Products Formed

    Oxidation: 4-((5-Oxopentyl)oxy)benzonitrile.

    Reduction: 4-((5-Hydroxypentyl)oxy)benzylamine.

    Substitution: 4-((5-Alkoxypentyl)oxy)benzonitrile.

Scientific Research Applications

4-((5-Hydroxypentyl)oxy)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((5-Hydroxypentyl)oxy)benzonitrile depends on its specific application. In biochemical assays, it may interact with enzymes or receptors through hydrogen bonding and hydrophobic interactions. The hydroxyl and nitrile groups can form specific interactions with active sites, influencing the compound’s activity and selectivity .

Comparison with Similar Compounds

Structural Features and Substituent Effects

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Notes Reference
4-((5-Hydroxypentyl)oxy)benzonitrile 5-hydroxypentyloxy, nitrile C₁₂H₁₅NO₂ 205.25 Hydroxyl group enhances solubility -
TF2 () Pyrimidine core, methyl groups, nitrile C₂₇H₂₂N₄O₂ 434.49 Diarylpyrimidine with steric bulk
4-((6-Chloropyridin-3-yl)oxy)benzonitrile () Chloropyridinyloxy, nitrile C₁₂H₇ClN₂O 230.65 Chlorine introduces electronegativity
4-(trans-4-Pentylcyclohexyl)benzonitrile () Cyclohexyl-pentyl, nitrile C₁₈H₂₅N 255.40 Lipophilic for liquid crystal applications
4-(Tetrahydropyran-4-yloxy)benzonitrile () Tetrahydropyranyloxy, nitrile C₁₂H₁₃NO₂ 203.24 Cyclic ether improves metabolic stability

Key Observations :

  • Hydrophilicity : The hydroxypentyl chain in the target compound likely offers higher aqueous solubility than lipophilic substituents (e.g., pentylcyclohexyl in ) .
  • Electron-Withdrawing Effects : Chloropyridinyl () and nitrile groups enhance electrophilicity, influencing reactivity in cross-coupling reactions .

Key Observations :

  • The target compound’s synthesis may mirror high-yield methods for pyridinyloxy analogs () but could face challenges in hydroxyl group protection .
  • Diarylpyrimidines () require multi-step syntheses, reducing overall efficiency compared to single-step etherifications .

Physicochemical Properties

Compound Name Melting Point (°C) Solubility Profile Thermal Stability Reference
4-((5-Hydroxypentyl)oxy)benzonitrile Not reported Likely polar solvent-soluble Moderate -
TF3 () 199–202 DMSO-soluble High (NMR stable)
4-(trans-4-Pentylcyclohexyl)benzonitrile () Not reported Lipophilic solvents High (liquid crystal)
Shuttlecock-shaped trimer () Not reported Mesomorphic behavior Phase transitions

Key Observations :

  • Thermal Behavior : Liquid crystalline analogs () exhibit phase transitions, while diarylpyrimidines () show high thermal stability .
  • Solubility : Hydroxyl and ether groups (target compound) may improve solubility in alcohols or acetonitrile compared to purely aromatic systems.

Key Observations :

  • Pharmaceuticals : Diarylpyrimidines () and bicyclic cores () demonstrate potent anti-HIV activity, suggesting the target compound’s nitrile group could be leveraged in drug design .
  • Material Science : Lipophilic analogs () are used in liquid crystals, whereas the target compound’s hydroxyl group may limit such applications .

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